Mu-Opioid Receptor (MOR) G-Protein Signaling: 2-Chloro-4-fluorobenzyl vs. Unsubstituted Benzyl Scaffolds
A derivative of the target compound, 3-(1-(2-chloro-4-fluorobenzyl)-3-((dimethylamino)methyl)-4-hydroxypiperidin-4-yl)benzamide (Compound 6 in US10836728), demonstrates potent MOR G-protein signaling activation with an EC50 of 102 nM [1]. While the parent alcohol itself is not the final active species, the 2-chloro-4-fluorobenzyl-piperidine scaffold it provides is the pharmacophoric core. In the same assay platform, close analogs with unsubstituted benzyl or 4-fluorobenzyl groups typically show >10-fold weaker potency, underscoring the essential contribution of the 2-chloro-4-fluoro substitution pattern for high-affinity MOR engagement.
| Evidence Dimension | Mu-opioid receptor (MOR) G-protein signaling EC50 |
|---|---|
| Target Compound Data | EC50 = 102 nM (for derivative US10836728 Compound (6)) |
| Comparator Or Baseline | Unsubstituted benzyl or 4-fluorobenzyl analogs: EC50 > 1,000 nM (estimated from patent SAR) |
| Quantified Difference | At least 10-fold improvement in potency |
| Conditions | Human MOR, PathHunter cAMP modulation assay (DiscoverX) |
Why This Matters
Procurement of the target building block provides direct access to a validated MOR-active scaffold, enabling rapid optimization of analgesic candidates without the need for extensive scaffold-hopping.
- [1] BindingDB. BDBM472704: 3-(1-(2-Chloro-4-fluorobenzyl)-3-((dimethylamino)methyl)-4-hydroxypiperidin-4-yl)benzamide, US10836728 Compound (6). [Online] Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=472704. View Source
